N-benzyl-4-[1-(4-bromophenyl)-1-oxobutan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide
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Overview
Description
N~3~-BENZYL-4-[1-(4-BROMOBENZOYL)PROPYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXAMIDE is a complex organic compound with a unique structure that includes a benzyl group, a bromobenzoyl group, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-BENZYL-4-[1-(4-BROMOBENZOYL)PROPYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:
Formation of the Benzyl Group: This can be achieved through a Friedel-Crafts alkylation reaction.
Introduction of the Bromobenzoyl Group: This step often involves a bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Construction of the Tetrahydrofuran Ring: This can be synthesized through a cyclization reaction involving a suitable diol precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N~3~-BENZYL-4-[1-(4-BROMOBENZOYL)PROPYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
N~3~-BENZYL-4-[1-(4-BROMOBENZOYL)PROPYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N3-BENZYL-4-[1-(4-BROMOBENZOYL)PROPYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- **N~3~-BENZYL-4-[1-(4-CHLOROBENZOYL)PROPYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXAMIDE
- **N~3~-BENZYL-4-[1-(4-FLUOROBENZOYL)PROPYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXAMIDE
Uniqueness
N~3~-BENZYL-4-[1-(4-BROMOBENZOYL)PROPYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXAMIDE is unique due to the presence of the bromobenzoyl group, which imparts distinct chemical reactivity and potential biological activity compared to its chloro and fluoro analogs.
Properties
Molecular Formula |
C24H26BrNO4 |
---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
N-benzyl-4-[1-(4-bromophenyl)-1-oxobutan-2-yl]-5,5-dimethyl-2-oxooxolane-3-carboxamide |
InChI |
InChI=1S/C24H26BrNO4/c1-4-18(21(27)16-10-12-17(25)13-11-16)20-19(23(29)30-24(20,2)3)22(28)26-14-15-8-6-5-7-9-15/h5-13,18-20H,4,14H2,1-3H3,(H,26,28) |
InChI Key |
DGWKURPWJHZDER-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1C(C(=O)OC1(C)C)C(=O)NCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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